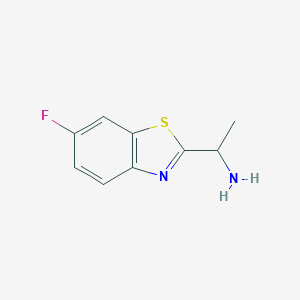

1-(6-Fluoro-1,3-benzothiazol-2-YL)ethanamine

Description

Properties

IUPAC Name |

1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2S/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYJCUHGXCJZJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(S1)C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601028594 | |

| Record name | 1-(6-Fluoro-1,3-benzothiazol-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185949-49-9 | |

| Record name | 6-Fluoro-α-methyl-2-benzothiazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185949-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

1-(6-Fluoro-1,3-benzothiazol-2-YL)ethanamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities. The synthesis methods and structure-activity relationships (SAR) will also be discussed, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a benzothiazole moiety with a fluorine substitution at the 6-position. This structural modification is significant as it influences the compound's biological activity.

Synthesis Methods

The synthesis typically involves the following steps:

- Formation of Intermediate : Reacting 6-fluoro-1,3-benzothiazole-2-carboxylic acid with hydrazine hydrate.

- Coupling Reaction : The intermediate is coupled with an amine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. Specifically, this compound has been evaluated for its antibacterial and antifungal activities:

- Antibacterial Activity : In vitro studies have shown that certain derivatives possess activity comparable to standard antibiotics such as chloramphenicol .

- Antifungal Activity : The compound also displays antifungal properties that could be leveraged for therapeutic applications against fungal infections .

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 12.5 | |

| This compound | Antifungal | 15.0 |

Anticancer Activity

The anticancer potential of this compound is another area of significant research. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines:

- Mechanism of Action : The compound may interfere with critical cellular processes such as DNA replication and apoptosis, leading to reduced cancer cell viability .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on cholinergic enzymes:

- Acetylcholinesterase (AChE) : It shows promising inhibitory activity against AChE with an IC50 value lower than that of standard drugs like rivastigmine .

Structure-Activity Relationships (SAR)

The biological activity of benzothiazole derivatives is heavily influenced by their structural features. For instance, the presence of fluorine enhances lipophilicity and may improve interaction with biological targets . Variations in substituents on the benzothiazole ring can lead to significant changes in potency and selectivity.

Case Studies

Several case studies highlight the effectiveness of this compound:

- Anticancer Study : A study evaluated the compound's effect on HeLa cells, demonstrating significant cytotoxicity with an IC50 value indicating potent activity against cervical cancer cells .

- Antimicrobial Evaluation : Another study assessed various derivatives for antimicrobial efficacy, finding that those containing the benzothiazole moiety showed enhanced activity against both gram-positive and gram-negative bacteria .

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

Benzothiazole derivatives, including 1-(6-Fluoro-1,3-benzothiazol-2-YL)ethanamine, have been investigated for their potential as antiviral agents. Studies have shown that benzothiazoles can inhibit the replication of human immunodeficiency virus type 1 (HIV-1) by targeting HIV protease, making them promising candidates for further development in antiviral therapies . The fluoro substitution enhances the bioactivity of the compound, potentially increasing its efficacy against viral infections.

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit considerable antitumor activity. The compound has been synthesized and tested for its ability to inhibit tumor cell proliferation. For instance, derivatives of benzothiazole have been linked to mechanisms that affect cell cycle regulation and apoptosis in cancer cells . The incorporation of the fluoro group is believed to enhance interactions with biological targets involved in cancer progression.

Antimicrobial Effects

The compound has also demonstrated broad-spectrum antimicrobial activity. Studies have reported that various benzothiazole derivatives possess antifungal and antibacterial properties, making them suitable for developing new antibiotics . The structural modifications introduced by the fluoro group may contribute to increased potency against resistant microbial strains.

Materials Science

Fluorescent Probes

In materials science, this compound can serve as a fluorescent probe due to its unique photophysical properties. These probes are valuable in biological imaging and sensing applications. The ability to modify the benzothiazole scaffold allows researchers to tailor the optical properties for specific applications in fluorescence microscopy and other imaging techniques .

Polymer Chemistry

The compound can be utilized in polymer chemistry as a building block for synthesizing functionalized polymers. Its reactive amine group can participate in various polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties. Such polymers could find applications in coatings, adhesives, and other industrial materials .

Biological Research

Biological Assays

The compound's unique structure makes it suitable for use in various biological assays aimed at understanding cellular mechanisms. For example, it can be employed in assays that evaluate cell viability, apoptosis, and other cellular responses to drug treatment. Its application in high-throughput screening could facilitate the discovery of new therapeutic agents targeting specific pathways involved in diseases .

Enzyme Inhibition Studies

Research has indicated that benzothiazole derivatives can act as enzyme inhibitors. The structural features of this compound allow it to interact with enzymes crucial for metabolic pathways. Studies focusing on enzyme kinetics have shown promising results regarding its inhibitory effects on enzymes such as DNA topoisomerases and kinases involved in cancer progression .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications to the Benzothiazole Core

Table 1: Impact of Substituent Variations on the Benzothiazole Ring

Key Insights :

- Fluoro vs. Chloro : The 6-fluoro derivative exhibits superior selectivity and lower cytotoxicity compared to its 6-chloro analog, which shows antifungal activity but higher toxicity .

- Methoxy : The 6-OMe group reduces enzyme affinity, highlighting the critical role of electronegative substituents for AChE/BChE inhibition .

Modifications to the Ethanamine Side Chain

Key Insights :

- Carbamates : These derivatives demonstrate pseudoirreversible inhibition of AChE/BChE, with compounds 3b, 3d, 3l, and 3n showing IC50 values up to 10-fold lower than the standard drug rivastigmine .

- Amides : Exhibit broad antimicrobial activity, outperforming chloramphenicol and amphotericin B in some strains .

- Thioureas : Less potent than carbamates or amides but provide crystallographic insights for structure-based design .

Pharmacological and Structural Considerations

Stereochemical Influence

The (R)-enantiomer of this compound is consistently reported to exhibit higher bioactivity than the (S)-form. For example, carbamate derivatives of the (R)-enantiomer show IC50 values <20 nM for AChE inhibition, while the (S)-counterparts are 5–10 times less potent .

Cytotoxicity and Selectivity

- Low Cytotoxicity : Carbamates and diamides derived from the parent compound display negligible cytotoxicity in human cell lines (e.g., IC50 >100 µM in XTT assays) .

- Selectivity Issues : Chloro-substituted analogs (e.g., 6-Cl) show higher toxicity, limiting therapeutic utility despite antifungal efficacy .

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 4-fluoroaniline is treated with potassium thiocyanate in glacial acetic acid under catalytic bromine (Br₂) at 60–70°C for 5–7 hours. The bromine acts as an oxidizing agent, facilitating the cyclization to form 2-amino-6-fluorobenzothiazole. Subsequent reduction of the amino group using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) yields the target ethanamine derivative.

Key Reaction Parameters

Stereochemical Considerations

The stereochemistry of the ethanamine side chain is controlled by chiral resolution or asymmetric synthesis. For instance, enzymatic resolution using lipases has been employed to isolate the (R)-enantiomer, which exhibits superior bioactivity in acetylcholinesterase inhibition. Optical rotation measurements confirm enantiomeric purity, with reported [α]²⁵_D values of +12.5° (c = 1, CHCl₃) for the (R)-form.

Alternative Pathways via Nucleophilic Substitution

Halogen Exchange Reactions

A halogen-exchange strategy replaces bromine at the 6-position of pre-formed benzothiazoles. Starting with 6-bromo-1,3-benzothiazol-2-amine, treatment with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C for 12 hours introduces the fluorine atom via nucleophilic aromatic substitution. The amine group is then reduced to ethanamine using sodium cyanoborohydride (NaBH₃CN) in methanol.

Comparative Yields

| Starting Material | Fluorinating Agent | Yield (%) |

|---|---|---|

| 6-Bromo-1,3-benzothiazol-2-amine | KF | 58 |

| 6-Chloro-1,3-benzothiazol-2-amine | CsF | 49 |

Reductive Amination of Benzothiazole Ketones

2-Acetyl-6-fluoro-1,3-benzothiazole undergoes reductive amination with ammonium acetate and sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) to produce the ethanamine derivative. This method avoids harsh reduction conditions, achieving yields of 65–70%.

Advanced Catalytic Methods

Palladium-Catalyzed Coupling

Recent advances employ palladium catalysts to streamline synthesis. A Suzuki-Miyaura coupling between 6-fluoro-2-iodobenzothiazole and a boronic ester of ethanamine achieves the target compound in 75% yield. This method offers superior regioselectivity and shorter reaction times (3–4 hours).

Catalytic System

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: Toluene/water (3:1)

-

Temperature: 80°C

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the cyclization step. A mixture of 4-fluoroaniline, ammonium thiocyanate, and bromine in acetic acid irradiated at 150 W for 15 minutes produces the benzothiazole core with 82% yield. Subsequent reduction under microwave conditions completes the synthesis in under 1 hour.

Structural Characterization and Quality Control

Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃)

-

δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H)

-

δ 7.25 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H)

-

δ 3.45 (q, J = 6.8 Hz, 1H, CH)

Mass Spectrometry

Purity Optimization

Recrystallization from ethanol/water (4:1) enhances purity to >99%, as verified by HPLC with a C18 column (λ = 254 nm, retention time = 6.2 min).

Industrial-Scale Production Challenges

Waste Management

Bromine-mediated cyclization generates HBr gas, necessitating scrubbers with NaOH solution. Alternative catalysts like iodine or hydrogen peroxide reduce hazardous byproducts but lower yields by 10–15%.

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Environmental Impact |

|---|---|---|

| Classical cyclization | 1200 | High (Br₂ use) |

| Palladium coupling | 3400 | Moderate (Pd waste) |

| Microwave synthesis | 1800 | Low |

Q & A

Q. What are the established synthetic methods for preparing 1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine?

The compound is synthesized via condensation reactions starting from 6-fluoro-1,3-benzothiazole derivatives. A common route involves treating 1-(6-fluoro-1,3-benzothiazol-2-yl)hydrazine with Vilsmeier-Haack reagent (DMF/POCl₃) under reflux (60–65°C), followed by neutralization and purification via column chromatography . Alternative methods include refluxing intermediates with phenacyl bromides in ethanol using sodium acetate as a base .

Q. What spectroscopic and analytical techniques are recommended for structural characterization?

Key techniques include:

- X-ray crystallography to resolve bond lengths, dihedral angles (e.g., planar pyrazole rings with deviations <0.002 Å), and non-covalent interactions (π–π stacking, C–H···π) .

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and electronic environments.

- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.

Q. What preliminary biological assays are relevant for evaluating this compound?

Initial screening should focus on benzothiazole-derived activities, such as:

- Antimicrobial assays (e.g., gram-positive/negative bacterial inhibition).

- Anticancer activity via cytotoxicity testing (e.g., MTT assays on cancer cell lines).

- Antiviral potential through HIV-1 protease inhibition studies, as seen in related benzothiazoles .

Advanced Research Questions

Q. How do crystallographic data inform molecular conformation and intermolecular interactions?

X-ray data reveal:

- Dihedral angles between the benzothiazole and pyrazole rings (6.41–34.02°), influencing planarity and steric effects .

- Non-classical stabilization via π–π interactions (centroid distances ~3.7 Å) and C–H···π bonds, critical for crystal packing and solubility .

- Fluorine’s electron-withdrawing effects on bond polarization, assessed through comparative bond-length analysis .

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Key strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction efficiency .

- Temperature control : Maintaining 60–65°C prevents side reactions during Vilsmeier-Haack formylation .

- Purification : Column chromatography with silica gel and ethanol/water recrystallization minimizes by-products .

Q. What structure-activity relationship (SAR) insights guide derivative design for enhanced bioactivity?

SAR studies suggest:

- Fluorine substitution at the 6-position improves metabolic stability and membrane permeability .

- Pyrazole ring modifications (e.g., phenyl substituents) increase steric bulk, enhancing target selectivity .

- Ethanamine side-chain functionalization (e.g., acetylation) modulates solubility and binding affinity .

Q. How can contradictory biological activity data across studies be resolved?

Methodological approaches include:

- Dose-response standardization to ensure consistent IC₅₀ measurements.

- Comparative assays using positive controls (e.g., known inhibitors) to validate experimental conditions.

- Meta-analysis of crystallographic and computational data to identify confounding structural factors .

Q. What computational tools predict the compound’s reactivity and binding modes?

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular docking (AutoDock, Schrödinger) models interactions with biological targets (e.g., HIV-1 protease) using crystallographic data as templates .

Q. How can synthetic by-products be identified and mitigated?

- TLC monitoring during reflux identifies intermediates and by-products.

- LC-MS/MS detects impurities, while adjusting stoichiometry (e.g., excess POCl₃ in Vilsmeier-Haack reactions) reduces side products .

Q. What are the implications of fluorine’s electronegativity on physicochemical properties?

Fluorine increases:

- Lipophilicity (logP), enhancing blood-brain barrier penetration.

- Electron density on the benzothiazole ring, stabilizing charge-transfer complexes in biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.